molecular formula C12H19FO5 B14756537 Di-tert-butyl 2-fluoro-3-oxobutanedioate CAS No. 327-39-9

Di-tert-butyl 2-fluoro-3-oxobutanedioate

Cat. No.: B14756537
CAS No.: 327-39-9
M. Wt: 262.27 g/mol
InChI Key: VKDINJJAYAUQBL-UHFFFAOYSA-N
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Description

Di-tert-butyl 2-fluoro-3-oxobutanedioate is an organic compound with the molecular formula C12H21FO5 It is a derivative of butanedioic acid, featuring two tert-butyl ester groups and a fluorine atom attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl 2-fluoro-3-oxobutanedioate typically involves the esterification of 2-fluoro-3-oxobutanedioic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent quality.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 2-fluoro-3-oxobutanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can replace the fluorine atom in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: this compound can be converted to di-tert-butyl 2-fluoro-3-hydroxybutanedioate.

    Reduction: The reduction process yields di-tert-butyl 2-fluoro-3-hydroxybutanedioate.

    Substitution: Substitution reactions produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Di-tert-butyl 2-fluoro-3-oxobutanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound is studied for its potential as a biochemical probe due to its fluorine content, which can be detected using NMR spectroscopy.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of di-tert-butyl 2-fluoro-3-oxobutanedioate involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The ester groups provide steric hindrance, affecting the compound’s behavior in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Di-tert-butyl dicarbonate: Used as a protecting group in organic synthesis.

    Di-tert-butyl peroxide: A radical initiator in polymerization reactions.

    Di-tert-butyl oxalate: Used in the synthesis of oxalate esters.

Uniqueness

Di-tert-butyl 2-fluoro-3-oxobutanedioate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable compound for specific applications where fluorinated derivatives are required.

Properties

CAS No.

327-39-9

Molecular Formula

C12H19FO5

Molecular Weight

262.27 g/mol

IUPAC Name

ditert-butyl 2-fluoro-3-oxobutanedioate

InChI

InChI=1S/C12H19FO5/c1-11(2,3)17-9(15)7(13)8(14)10(16)18-12(4,5)6/h7H,1-6H3

InChI Key

VKDINJJAYAUQBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C(=O)C(=O)OC(C)(C)C)F

Origin of Product

United States

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